![molecular formula C10H7F2N B13904158 2,8-Difluoro-4-methylquinoline](/img/structure/B13904158.png)
2,8-Difluoro-4-methylquinoline
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Overview
Description
2,8-Difluoro-4-methylquinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compounds, making them valuable in various scientific and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Difluoro-4-methylquinoline typically involves cyclization and cycloaddition reactions. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the direct fluorination of quinoline derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,8-Difluoro-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
2,8-Difluoro-4-methylquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Fluorinated quinolines, including this compound, are investigated for their potential antibacterial, antiviral, and anticancer properties.
Industry: It is used in the development of agrochemicals and materials for liquid crystal displays.
Mechanism of Action
The mechanism of action of 2,8-Difluoro-4-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target molecules. This can result in various biological effects, such as antibacterial or anticancer activity .
Comparison with Similar Compounds
- 2,4-Difluoroquinoline
- 2,6-Difluoroquinoline
- 4,6-Difluoroquinoline
Comparison: 2,8-Difluoro-4-methylquinoline is unique due to the specific positioning of the fluorine atoms and the methyl group, which can significantly influence its chemical reactivity and biological activity. Compared to other difluoroquinolines, it may exhibit different pharmacokinetic properties and target specificities .
Properties
Molecular Formula |
C10H7F2N |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2,8-difluoro-4-methylquinoline |
InChI |
InChI=1S/C10H7F2N/c1-6-5-9(12)13-10-7(6)3-2-4-8(10)11/h2-5H,1H3 |
InChI Key |
HCRZYKOEAWVNRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2F)F |
Origin of Product |
United States |
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